7-Bromo-4-oxochroman-8-carbonitrile
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Overview
Description
7-Bromo-4-oxochroman-8-carbonitrile is a chemical compound with the molecular formula C10H4BrNO2 It is a derivative of chroman, a bicyclic organic compound, and contains a bromine atom, a nitrile group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-oxochroman-8-carbonitrile typically involves the bromination of chroman derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 4-oxochroman with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7-position. The nitrile group can then be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-oxochroman-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common nucleophiles include sodium azide (NaN3), sodium thiolate (NaSR), and alkyl halides (R-X).
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Amines, alcohols, or other reduced derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-oxochroman-8-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 7-Bromo-4-oxochroman-8-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The bromine atom and nitrile group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, to modulate the activity of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-oxochroman-8-carbonitrile
- 6-Bromo-3-methyl-4H-chromen-4-one
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile
Uniqueness
7-Bromo-4-oxochroman-8-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which can impart distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C10H6BrNO2 |
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Molecular Weight |
252.06 g/mol |
IUPAC Name |
7-bromo-4-oxo-2,3-dihydrochromene-8-carbonitrile |
InChI |
InChI=1S/C10H6BrNO2/c11-8-2-1-6-9(13)3-4-14-10(6)7(8)5-12/h1-2H,3-4H2 |
InChI Key |
IPIZRIFAHWHYGO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2C#N)Br |
Origin of Product |
United States |
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